1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS No.: 953040-54-5
Cat. No.: VC2665961
Molecular Formula: C11H18BNO2
Molecular Weight: 207.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953040-54-5 |
|---|---|
| Molecular Formula | C11H18BNO2 |
| Molecular Weight | 207.08 g/mol |
| IUPAC Name | 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
| Standard InChI | InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6-8H,1-5H3 |
| Standard InChI Key | SYAMJGBBLFTQTK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is an organoboron compound featuring a pyrrole ring with a boronate ester group substitution. This unique structural arrangement contributes to its chemical reactivity and applications in various fields . The compound is also known by several synonyms including 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester, N-Methylpyrrole-3-boronic acid pinacol ester, and 1-methylpyrrole-3-boronic acid pinacol ester .
The molecular structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position. This arrangement gives the compound its distinctive reactivity profile, particularly in coupling reactions where the boronate ester serves as a reactive functional group.
Basic Chemical Information
The compound exhibits the following fundamental chemical characteristics:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BNO₂ |
| CAS Number | 953040-54-5 |
| Average Mass | 207.082 Da |
| Monoisotopic Mass | 207.143059 Da |
| IUPAC Name | 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
| InChI Key | SYAMJGBBLFTQTK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C |
The compound's structural formula includes a pyrrole core with the boronate ester functionality positioned at the 3-position, creating a versatile building block for synthetic applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is essential for its appropriate handling, storage, and application in research and industrial settings.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Source |
|---|---|---|
| Physical Form | Powder | Experimental |
| Color | White to off-white | Experimental |
| Melting Point | 55-58°C | Experimental |
| Boiling Point | 296.9±13.0°C | Predicted |
| Density | 0.99±0.1 g/cm³ | Predicted |
| Molecular Weight | 207.08 g/mol | Calculated |
These properties indicate that the compound is a stable solid under standard laboratory conditions, with a relatively high boiling point suggesting limited volatility at room temperature .
Synthesis and Preparation Methods
The preparation of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can be achieved through several synthetic routes, each with its own advantages depending on scale, available starting materials, and desired purity.
Synthetic Routes
Two primary methods are commonly employed for the synthesis of this compound:
Suzuki-Miyaura Coupling
This approach involves the coupling of a halogenated pyrrole derivative with a boronic ester in the presence of a palladium catalyst and a suitable base. The reaction typically proceeds under mild conditions and can provide high yields of the desired product. The specific coupling parameters, including catalyst selection, solvent system, and reaction temperature, can be optimized based on the specific requirements of the synthesis.
Direct Borylation
An alternative approach involves the direct borylation of the pyrrole ring using a borylating agent such as bis(pinacolato)diboron in conjunction with an appropriate transition metal catalyst. This method offers the advantage of direct functionalization without requiring pre-halogenated intermediates, potentially simplifying the synthetic process.
Industrial Production Considerations
For larger-scale production, the choice of synthetic method is influenced by factors including:
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Scalability of the reaction conditions
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Availability and cost of starting materials
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Safety considerations for large-scale implementation
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Purification requirements and waste management
Industrial processes often employ continuous flow reactors for enhanced reaction control and efficiency when producing this compound at scale. The optimization of reaction parameters is crucial for achieving consistent quality and yield in production settings.
Applications in Scientific Research
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has found diverse applications across multiple scientific disciplines, leveraging its unique structural and chemical properties.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures through carbon-carbon bond formation. Its utility in Suzuki-Miyaura coupling reactions enables the incorporation of the pyrrole moiety into larger molecular structures, which has significance in the synthesis of natural products, pharmaceuticals, and functional materials.
The boronate ester functionality provides a controlled means of introducing the pyrrole unit into target molecules under mild conditions, often with high regioselectivity and functional group tolerance. This makes the compound particularly valuable in late-stage functionalization strategies where reaction selectivity is paramount.
Biological and Medicinal Chemistry
In the context of medicinal chemistry, pyrrole-containing compounds have demonstrated diverse biological activities, and the ability to functionalize pyrrole rings through boronate intermediates has expanded the accessible chemical space for drug discovery. Research has explored the potential applications of this and similar compounds in:
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Development of enzyme inhibitors
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Design of receptor modulators
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Creation of anti-inflammatory agents
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Investigation of anticancer compounds
Studies have indicated that derivatives containing the pyrrole-boronate structure may exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF7), melanoma (A375), and prostate cancer (PC-3) cell lines.
Materials Science Applications
The compound's electronic properties, influenced by both the pyrrole core and the boronate substitution, make it relevant for applications in materials science, particularly in:
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Development of organic electronic materials
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Creation of specialized polymers with tailored properties
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Design of sensors and molecular recognition systems
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Fabrication of advanced functional materials
The ability to precisely control the molecular architecture through coupling reactions enables the integration of the pyrrole unit into larger structures with specific electronic or optical properties.
Biological Activity and Mechanisms of Action
Research into the biological properties of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole and its derivatives has revealed potential applications in multiple therapeutic areas.
Anticancer Activity
Preliminary studies have indicated that pyrrole compounds bearing boronate ester groups may inhibit cancer cell proliferation. Research data suggests that related compounds demonstrate antiproliferative effects against various cancer cell lines, with IC50 values often in the nanomolar to low micromolar range, indicating potentially potent activity.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| S1 (related pyrrole derivative) | A375 (melanoma) | 1.71 ± 0.58 | 21.09 |
| S19 (related pyrrole derivative) | MCF7 (breast cancer) | 2.50 ± 0.70 | 15.00 |
These findings suggest that appropriately functionalized pyrrole-boronate compounds may represent a promising structural class for the development of anticancer agents with favorable selectivity profiles.
Anti-inflammatory Properties
Compounds containing the dioxaborolane moiety have demonstrated anti-inflammatory effects in cellular assays measuring the production of pro-inflammatory cytokines. Studies evaluating the impact on activated microglial cells have shown reductions in inflammatory markers, suggesting potential applications in addressing neuroinflammatory conditions.
The exact mechanism of this anti-inflammatory action remains under investigation, but may involve modulation of specific signaling pathways involved in the inflammatory response, potentially offering new therapeutic approaches for inflammatory disorders.
Structural Comparisons with Related Compounds
Understanding the relationship between 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole and similar compounds provides valuable context for its applications and properties.
Comparison with Related Heterocyclic Boronates
The structural features of this pyrrole derivative can be contrasted with similar compounds bearing the boronate ester group on different heterocyclic cores:
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1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
These compounds share the common feature of a nitrogen-containing heterocycle functionalized with a boronate ester group, but differ in their electronic properties and reactivity patterns due to the varying electronic structure of the heterocyclic core.
The pyrrole-based compound exhibits distinct electronic properties compared to its pyrazole and imidazole counterparts, which influences its behavior in coupling reactions, its interaction with biological targets, and its potential applications in materials science.
Structure-Activity Relationships
The position of the boronate ester group on the pyrrole ring (3-position in this case) significantly influences the compound's reactivity and functional applications. Detailed structure-activity relationship studies have indicated that:
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The electronic properties of the heterocyclic core affect the reactivity of the boronate group
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The position of substitution impacts both synthetic utility and biological activity
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The N-methyl group provides protection for the pyrrole nitrogen, influencing stability and reactivity
These structure-activity relationships guide the rational design of related compounds for specific applications in synthesis, medicinal chemistry, and materials science.
Analytical Methods and Characterization
Proper characterization of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is essential for confirming its identity, purity, and structural features.
Spectroscopic Characterization
Several analytical techniques are commonly employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, with the boronate ester typically showing characteristic signals
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Mass Spectrometry: Confirms the molecular weight and can provide fragmentation patterns useful for structural confirmation
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Infrared Spectroscopy: Reveals characteristic absorption bands for functional groups present in the molecule
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X-ray Crystallography: Can provide definitive three-dimensional structural information if suitable crystals are obtained
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